2-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
- It belongs to the class of thiadiazole derivatives , which exhibit diverse biological and clinical applications .
- The compound’s structure consists of a 1,3,4-thiadiazole ring , a carbamoyl group , a fluorophenyl substituent , and an acetamide moiety .
2-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]-N-(4-methoxyphenyl)acetamide: , also known by its chemical formula , is a complex organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: The reaction typically occurs under mild conditions, and boron reagents (such as arylboronic acids) play a crucial role in this process.
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for preparing this compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and applications in organic synthesis.
Biology: It may have biological activity due to its structural features. Further studies are needed to explore its potential as a drug candidate.
Medicine: Investigations into its pharmacological properties could reveal therapeutic applications.
Industry: Its use in materials science, catalysis, or other industrial processes warrants exploration.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways . detailed studies are necessary to elucidate this fully.
Comparison with Similar Compounds
- While I don’t have information on direct analogs, we can compare it to other thiadiazole derivatives.
Uniqueness: Its combination of a fluorophenyl group, carbamoyl moiety, and thiadiazole ring sets it apart.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C18H16FN5O3S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16FN5O3S2/c1-27-14-8-6-12(7-9-14)20-15(25)10-28-18-24-23-17(29-18)22-16(26)21-13-4-2-11(19)3-5-13/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26) |
InChI Key |
KHLVBONDPGKDHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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